molecular formula CZr B1170179 Cd-Cu-Ca-Zn-Chromate CAS No. 12001-20-6

Cd-Cu-Ca-Zn-Chromate

Cat. No.: B1170179
CAS No.: 12001-20-6
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Description

Cd-Cu-Ca-Zn-Chromate is a complex inorganic compound of significant interest in materials science and environmental chemistry research. Its primary research value lies in the study of advanced corrosion inhibition, as chromate-based conversion coatings are known to passivate alloy surfaces, providing resistance to corrosion while retaining electrical conductivity . The mechanism of this process involves a redox reaction where hexavalent chromium (Cr(VI)) in the chromate is reduced to trivalent chromium (Cr(III)) upon contact with the metal substrate, forming a persistent, protective gel-like layer that can incorporate other metal cations like Cd, Cu, Ca, and Zn . This compound is also highly relevant in environmental toxicology studies. Researchers utilize it to model the leaching behavior and synergistic toxic mechanisms of heavy metals from complex industrial wastes, such as smelting slags . Cadmium (Cd) and hexavalent chromium (Cr(VI)) are known carcinogens and their toxicity is primarily mediated through oxidative stress, the generation of reactive oxygen species (ROS), and the inactivation of cellular antioxidant defenses . Furthermore, the interactions between the toxic metals (Cd, Cr) and the essential nutritional elements (Ca, Zn) present in this compound are a key area of study. Calcium and zinc have been shown to modulate the absorption and toxicity of metals like cadmium and lead, making this complex compound a useful model for investigating these antagonistic relationships . The sorption behaviors of its constituent metals on mineral surfaces like calcite (calcium carbonate) are also a subject of purification and remediation research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

12001-20-6

Molecular Formula

CZr

Synonyms

Cd-Cu-Ca-Zn-Chromate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Solid-State Synthesis Routes for Complex Chromates

Solid-state synthesis involves reactions between solid precursors at elevated temperatures or through mechanical energy, leading to the formation of new solid phases.

High-temperature solid-state reaction, often termed the ceramic method, is a conventional and widely used technique for synthesizing multicomponent oxide materials. scirp.org This method typically involves the intimate mixing of precursor powders, such as oxides, carbonates, or nitrates of the constituent metals, followed by repeated grinding and calcination at high temperatures. scirp.orgbritannica.com The primary chromium ore, chromite (FeCr₂O₄), is processed by heating it with a mixture of calcium carbonate and sodium carbonate in air to oxidize chromium to its hexavalent state. britannica.com

For the synthesis of complex chromates, this method relies on the diffusion of ions through the solid-state matrix. For instance, calcium chromates with an apatite structure, such as Ca₅(CrO₄)₃Cuₓ(OH)₁₋ₓ, have been synthesized by solid-phase reactions in the air using appropriate precursors. Similarly, the first sodium uranyl chromate (B82759), Na₄[(UO₂)(CrO₄)₃], was obtained through high-temperature solid-state reactions.

The synthesis of copper chromite (CuCr₂O₄) can be achieved by the high-temperature reaction of copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃) at 900°C for 6 hours. scirp.org However, this method often results in spinel particles with low surface areas. scirp.org

Table 1: Examples of High-Temperature Solid-State Synthesis of Chromates

Target CompoundPrecursorsTemperature (°C)DurationKey FindingsReference
CuCr₂O₄CuO, Cr₂O₃9006 hoursConventional method, results in low surface area particles. scirp.org
Ca₅(CrO₄)₃Cuₓ(OH)₁₋ₓNot specifiedNot specifiedNot specifiedSuccessful synthesis of apatite-structured calcium chromates.
Na₄[(UO₂)(CrO₄)₃]Not specifiedHighNot specifiedFirst synthesis of this sodium uranyl chromate.

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in solid reactants at or near room temperature. nih.govunn.edu.ng This "green" technique minimizes or avoids the use of solvents, often leading to shorter reaction times and the formation of nanocrystalline or amorphous phases. nih.govunn.edu.ngipme.ru The process involves repeated fracturing and cold welding of reactant particles, which enhances their reactivity. researchgate.net

This method has been successfully employed to synthesize various complex oxides and chromium(III) complexes. nih.govresearchgate.net For example, chromium(III) complexes with aminophosphine (B1255530) ligands have been prepared in high yields (95–97%) by grinding the solid ligands with a Cr(III) precursor, [CrCl₃(THF)₃]. nih.gov The synthesis of amorphous superionic conductors like silver chromate has also been achieved through mechanosynthesis, where milling speed and time are critical factors. ipme.ru

Mechanochemical activation can also be used as a preliminary step to increase the reactivity of powders, which are then annealed to form the final product. researchgate.net This combination allows for the synthesis of complex ceramic oxides with controlled particle sizes.

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer better control over stoichiometry, particle size, and morphology at lower temperatures compared to solid-state routes.

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, in sealed vessels (autoclaves) at elevated temperatures and pressures. royalsocietypublishing.orgresearchgate.net These methods are effective for producing crystalline materials, including complex oxides, directly from solution. royalsocietypublishing.org The process typically involves the hydrolysis of metal salt precursors followed by dehydration to form the metal oxide. royalsocietypublishing.org

Nanocrystalline zinc chromite (ZnCr₂O₄) spinel has been synthesized via a hydrothermal method using zinc nitrate (B79036) and chromium nitrate as precursors. researchgate.net The as-synthesized product is often poorly crystalline and requires subsequent calcination (e.g., at 600°C) to achieve the desired cubic spinel structure. researchgate.net This technique has also been used to create novel layered chromium oxides and Cr-doped CeO₂ nanoparticles. royalsocietypublishing.orgresearchgate.net The synthesis of complexes containing some of the target elements, such as cadmium(II) and calcium(II) complexes, has also been achieved through hydrothermal methods. uj.edu.pl

Table 2: Parameters in Hydrothermal Synthesis of Zinc Chromite

ParameterConditionOutcomeReference
PrecursorsZinc nitrate 6-hydrate, Chromium nitrate 9-hydrateForms ZnCr₂O₄ researchgate.net
Initial StateAs-synthesized hydrothermallyPoorly crystalline researchgate.net
Calcination600°C for 4 hoursDevelops cubic spinel structure researchgate.net
Final Grain Size-50-80 nm researchgate.net

Co-precipitation is a widely used technique for synthesizing multicomponent materials from a solution. True co-precipitation occurs when a mixed-metal complex precipitates as a double or triple salt because it is the least soluble species. utah.edu More commonly, it involves the simultaneous precipitation of two or more species. utah.edu This method is effective for preparing materials like zinc chromate and cadmium chromate, which can precipitate as double salts. utah.edu

Studies have shown that cadmium and cobalt salts consistently yield normal chromates through precipitation, whereas zinc salts tend to form basic mixtures. cdnsciencepub.com The co-precipitation of hexavalent chromium with copper can lead to the formation of CuCrO₄ crystallites at low pH. mdpi.com Furthermore, the co-precipitation of Cd, Cr, and Zn with calcium carbonate has been demonstrated as an effective immobilization method, where the metals are incorporated into the calcite crystal structure. mdpi.com

Controlled crystallization is crucial for obtaining products with desired purity and crystal size distribution. researchgate.netresearchgate.net Techniques often involve carefully managing factors like pH, reactant concentrations, and the use of additives or templates to guide crystal growth. researchgate.net For example, chromium (Cr⁶⁺) has been shown to act as a strong nucleating agent in certain glass systems, inducing crystallization upon annealing. frontiersin.org

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the conversion of a precursor solution (sol) into a gelatinous network (gel) that fills the liquid volume. Subsequent drying and heat treatment of the gel yield the desired material, often in a nanocrystalline form. chalcogen.romdpi.com This method offers excellent stoichiometric control and the ability to produce ultra-fine, uniform particles at low temperatures. jwent.net

This technique is particularly well-suited for synthesizing complex oxide nanoparticles. For instance, Cu-Cr-O nanocomposites have been synthesized using a citric acid complexing sol-gel approach. scirp.orgscirp.orgtsijournals.comresearchgate.nettsijournals.com In a typical process, metal nitrates are dissolved with citric acid to form a transparent solution. The addition of a complexing agent like ethylene (B1197577) glycol, followed by heating (e.g., at 130-160°C) and calcination (e.g., at 600-700°C), yields the final nanocomposite. scirp.orgmdpi.com

The sol-gel method has also been employed to synthesize ZnO-CdO nanocomposites and Ca-alloyed ZnO nanoparticles, demonstrating its applicability for creating mixed-metal oxide systems involving the elements of interest. chalcogen.roresearchgate.net

Table 3: Sol-Gel Synthesis of Cu-Cr-O Nanocomposites

StepDescriptionTypical ParametersReference
Sol FormationDissolving metal precursors (e.g., nitrates) and citric acid.Aqueous or alcohol solvent. scirp.orgtsijournals.com
GelationAddition of a complexing agent (e.g., ethylene glycol) and heating to form a gel.~130-160°C. scirp.orgmdpi.com
DryingRemoving the solvent from the gel network.~160°C for 2 hours. scirp.orgscirp.org
CalcinationHeating the dried precursor at high temperature to form the final crystalline product.600-700°C for 3 hours. scirp.orgscirp.orgtsijournals.com

Rational Design Principles for Multi-Cationic Chromate Formation

The synthesis of a mixed-metal chromate incorporating cadmium, copper, calcium, and zinc into a single, uniform phase is a significant challenge. The constituent cations have different ionic radii, coordination preferences, and electronic properties, which complicates their simultaneous integration into a stable crystal lattice. escholarship.orgmdpi.com Synthetic approaches are therefore designed to manage these differences through careful manipulation of stoichiometry, precursor chemistry, and key reaction parameters. acs.orgresearchgate.net Common methods for synthesizing such complex oxides include co-precipitation, sol-gel processes, and hydrothermal techniques. nd.edumdpi.comresearchgate.net

The stoichiometry of the metal cations and the choice of precursor salts are fundamental variables in the synthesis of multi-cationic materials. The molar ratios of the starting materials directly influence the composition of the final product, determining whether a single-phase high-entropy material or a mixture of different simpler oxides is formed. rsc.org

Precursor Selection: The choice of precursor salts (e.g., nitrates, sulfates, chlorides, acetates) for cadmium, copper, calcium, and zinc is critical. Precursors must be soluble in the chosen solvent system to ensure a homogeneous mixture at the atomic level before precipitation or crystallization begins. researchgate.net For instance, nitrate salts are often used in co-precipitation and hydrothermal methods due to their high solubility in water and their ability to decompose cleanly upon heating. rsc.orgresearchgate.net The anions of the precursor salts can also influence the reaction; for example, some anions can act as capping agents or templates, affecting the morphology of the resulting particles.

Stoichiometric Control: The relative molar ratios of Cd²⁺, Cu²⁺, Ca²⁺, and Zn²⁺ in the initial solution are the primary determinant of the final compound's composition. In the synthesis of related multi-cationic materials like layered double hydroxides (LDHs), maintaining a precise molar ratio of divalent to trivalent cations is essential for forming the correct layered structure. mdpi.comresearchgate.net For a purely divalent system like Cd-Cu-Ca-Zn-Chromate, achieving a homogeneous solid solution requires that the cations can substitute for one another within the crystal lattice. This is governed by factors like ionic radii and coordination geometry preferences. escholarship.org Studies on related systems, such as Cd/Zn sulfides and Ca/Cd interactions in biological systems, show that the stoichiometric ratio of the cations in the starting materials directly impacts their incorporation into the final solid. researchgate.netnih.gov For example, research on Cd- and Zn-rich calcium carbonate coprecipitation demonstrates that the uptake of the heavy metals is highly dependent on the initial concentration and ratio of the cations in solution. acs.org

ParameterInfluence on SynthesisTypical PrecursorsExpected Outcome
Cation Stoichiometry (Molar Ratios)Determines the elemental composition and phase purity of the final product. Incorrect ratios can lead to the formation of separate, simpler chromate phases (e.g., CaCrO₄, ZnCr₂O₄) instead of a single multi-cationic compound. rsc.orgresearchgate.netNitrates (e.g., Cd(NO₃)₂, Cu(NO₃)₂, Ca(NO₃)₂, Zn(NO₃)₂), Sulfates, ChloridesA single, homogeneous crystalline phase where all four cations are integrated into the lattice.
Precursor AnionAffects solubility and reaction kinetics. Some anions can coordinate with metal ions in solution, influencing the precipitation process.NO₃⁻, SO₄²⁻, Cl⁻, CH₃COO⁻Homogeneous mixing of reactants at the molecular level, preventing premature precipitation of individual components.
Chromate SourceProvides the chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions necessary for forming the compound. The choice of cation (e.g., K⁺, Na⁺, NH₄⁺) can influence purity.Potassium Chromate (K₂CrO₄), Potassium Dichromate (K₂Cr₂O₇) doubtnut.com, Ammonium Chromate ((NH₄)₂Cr₂O₇) mdpi.comControlled precipitation of the target multi-cationic chromate.

Once the precursors and their stoichiometry are set, the reaction conditions must be precisely controlled to drive the formation of the desired product. Temperature, pressure, and pH are the most critical parameters, each exerting a significant influence over the reaction pathway and the final product's characteristics.

Temperature: Reaction temperature affects both reaction kinetics and the thermodynamic stability of the resulting phases. In co-precipitation methods, temperature can influence the rate of precipitation and the particle size of the product. In hydrothermal synthesis, temperature, in conjunction with pressure, increases the solubility of precursors and facilitates the crystallization of otherwise inaccessible phases. nd.edumdpi.com For example, in the synthesis of multi-cationic layered double hydroxides, crystallization temperatures between 150–180 °C under hydrothermal conditions were found to be effective in producing pure, crystalline phases. rsc.org For coumarin (B35378) synthesis using a Cr-Mg-MOF catalyst, the product yield increased with temperature up to 120 °C, after which no significant improvement was observed. rsc.org

Pressure: Pressure is a key parameter primarily in hydrothermal and solvothermal synthesis methods. nd.edu By performing the reaction in a sealed vessel (autoclave), the pressure of the system increases as the temperature rises above the solvent's boiling point. This elevated pressure maintains the solvent in a liquid or supercritical state, enhancing its solvating power and promoting the dissolution and recrystallization processes necessary for forming highly crystalline materials. mdpi.com

pH: The pH of the reaction medium is arguably one of the most critical factors in the synthesis of chromate compounds. The chromate ion itself is part of a pH-dependent equilibrium:

2CrO₄²⁻ (yellow) + 2H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O doubtnut.com

In acidic conditions (low pH), the dichromate ion (Cr₂O₇²⁻) is the dominant species, while in alkaline conditions (high pH), the chromate ion (CrO₄²⁻) predominates. doubtnut.comdoubtnut.com This equilibrium directly impacts the precipitation of metal chromates. The solubility of the metal hydroxides of cadmium, copper, and zinc is also highly pH-dependent. Therefore, controlling the pH is essential to ensure that all desired cations remain in solution and are available to co-precipitate as a chromate phase rather than as hydroxides. Studies on chromate coprecipitation have shown that the process is highly pH-dependent, with sorption and removal efficiency increasing as pH is adjusted. d-nb.inforesearchgate.net For instance, the recovery rate of hexavalent chromium in a coprecipitation process was found to increase significantly with an increase in pH, with optimal recovery occurring at a pH above 8.87. researchgate.net

ParameterEffect on ReactionTypical Range/ConditionRationale
TemperatureInfluences reaction rate, precursor solubility, and product crystallinity. rsc.orgAmbient to >180°C (Hydrothermal) mdpi.comrsc.orgHigher temperatures can overcome kinetic barriers and promote the formation of more thermodynamically stable, crystalline phases.
PressureIncreases solvent density and solvating power in hydrothermal synthesis.Autogenous (self-generated in a sealed autoclave)Facilitates dissolution of reactants and transport of ionic species, leading to higher quality crystals. nd.edu
pHControls the equilibrium between CrO₄²⁻ and Cr₂O₇²⁻ and the solubility of metal hydroxides. doubtnut.comdoubtnut.comTypically alkaline (>8) for chromate precipitation researchgate.netEnsures that CrO₄²⁻ is the dominant species for precipitation and prevents the premature formation of individual metal hydroxides. d-nb.info

Advanced Structural Elucidation and Spectroscopic Investigations

Advanced Spectroscopic Characterization

Raman Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Structural Insights

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is instrumental in probing the structural arrangement of the chromate (B82759) group (CrO₄²⁻) and its interactions with the surrounding cadmium, copper, calcium, and zinc cations. The chromate ion, in an ideal tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes.

In the solid-state structure of a mixed-metal chromate like Cd-Cu-Ca-Zn-Chromate, the local environment around the CrO₄²⁻ anion is unlikely to maintain perfect tetrahedral symmetry. The presence of multiple, distinct cations (Cd²⁺, Cu²⁺, Ca²⁺, Zn²⁺) with different ionic radii and electronegativities introduces distortions to the crystal lattice. This reduction in symmetry causes the splitting of degenerate modes and the activation of modes that would be silent in a higher symmetry environment.

FTIR and Raman spectra of such a compound would be expected to show a series of bands corresponding to the stretching and bending vibrations of the Cr-O bonds. The precise frequencies of these bands are sensitive to the mass and bonding characteristics of the adjacent cations, providing a fingerprint of the compound's structure. For instance, the strong asymmetric stretching mode (ν₃) is particularly sensitive to changes in the crystalline environment.

Table 1: Typical Vibrational Modes for the Chromate Anion

Mode Symmetry Description Typical Wavenumber (cm⁻¹) Activity
ν₁ A₁ Symmetric Stretch 840 - 880 Raman (strong), IR (weak)
ν₂ E Symmetric Bend 340 - 380 Raman
ν₃ F₂ Asymmetric Stretch 860 - 910 Raman, IR (strong)
ν₄ F₂ Asymmetric Bend 370 - 420 Raman, IR

Note: Wavenumber ranges are approximate and can shift significantly based on the crystalline environment and cation identity.

Analysis of the spectra for this compound would involve identifying shifts and splitting in these primary bands to interpret the degree of tetrahedral distortion and the nature of the cation-anion interactions within the crystal lattice.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Local Chemical Environments

Solid-State Nuclear Magnetic Resonance (SS-NMR) is a powerful, element-specific technique for probing the local chemical and structural environment of nuclei within a solid material. For this compound, several nuclei can be investigated to build a comprehensive picture of the structure.

⁵³Cr SS-NMR: The ⁵³Cr nucleus (a spin-3/2 nucleus) is particularly sensitive to its immediate coordination environment. Key parameters derived from ⁵³Cr SS-NMR spectra include the nuclear quadrupolar coupling constant (Cq) and the chemical shift anisotropy (CSA) tensor. The Cq value is a direct measure of the deviation of the local electric field gradient from spherical symmetry; in chromates, this corresponds to the distortion of the CrO₄ tetrahedron. The presence of four different cations in this compound would likely lead to a distribution of local environments for the chromium atoms, resulting in broadened spectral lines or multiple distinct resonances, each corresponding to a unique chromium site.

¹¹³Cd, ⁶⁷Zn, and ⁶³Cu/⁶⁵Cu SS-NMR: The other cations also possess NMR-active isotopes. ¹¹³Cd (spin-1/2) is a particularly favorable nucleus for SS-NMR studies and is often used as a surrogate probe for zinc and calcium in biological and materials science. The ¹¹³Cd chemical shift is highly sensitive to the coordination number and the nature of the coordinating ligands (in this case, oxygen atoms from the chromate groups). Observing the ¹¹³Cd, ⁶⁷Zn, and copper NMR signals would provide direct insight into the local environments of the Cd, Zn, and Cu ions, respectively, helping to map out the cation distribution within the lattice.

Table 2: Representative SS-NMR Parameters for Chromate and Related Systems

Nucleus Compound Type Parameter Typical Value Range Information Provided
⁵³Cr Chromate (CrO₄²⁻) Salts Cq (MHz) 1.2 - 5.0 Distortion of CrO₄ tetrahedron
¹¹³Cd Cd-Oxygen Coordination Isotropic Chemical Shift (ppm) -100 to +100 Coordination number and geometry
⁶⁷Zn Zn-Oxygen Coordination Cq (MHz) 1.0 - 10.0 Symmetry of the Zn site

Note: Values are illustrative and depend heavily on the specific structure.

Mössbauer Spectrometry for Specific Metal Oxidation and Spin States

Mössbauer spectrometry is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. It is exquisitely sensitive to the oxidation state, spin state, and local coordination of specific isotopes. The most common isotope for this technique is ⁵⁷Fe.

Within the this compound compound, none of the constituent elements (in their natural isotopic abundance) are standard Mössbauer isotopes. However, the technique is highly relevant for characterizing chromate-containing materials, particularly natural chromite ores or synthetic variants where iron is a common component.

If the this compound lattice were intentionally doped with ⁵⁷Fe or contained it as an impurity, Mössbauer spectroscopy could provide invaluable information. The analysis would focus on key parameters:

Isomer Shift (δ): This parameter is directly related to the electron density at the nucleus and is highly sensitive to the oxidation state (e.g., distinguishing between Fe²⁺ and Fe³⁺).

Quadrupole Splitting (ΔEq): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information on the symmetry of the iron site and the spin state.

Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split by an internal magnetic field, allowing for the study of magnetic properties.

For instance, in studies of chromium-doped magnetite (Fe₃O₄), Mössbauer spectroscopy has been used to confirm the cation distribution and elucidate the electronic conduction mechanisms. Therefore, while not directly applicable to the pure this compound compound, it remains a critical tool for analyzing related and doped systems.

Microscopic and Morphological Characterization

Understanding the macroscopic and microscopic physical characteristics of the this compound compound, such as its particle shape, size, surface features, and elemental makeup, is crucial. Electron microscopy and associated spectroscopic techniques provide direct visualization and compositional analysis.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution, allowing for the examination of the internal microstructure of the material. By transmitting electrons through an ultra-thin sample, TEM can visualize individual crystallites, grain boundaries, and lattice defects. High-resolution TEM (HR-TEM) can even resolve the atomic lattice planes, providing direct evidence of the crystalline structure and helping to identify different phases if the material is not compositionally uniform.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution and Compositional Homogeneity

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with both SEM and TEM, is a standard technique for elemental analysis. When the electron beam strikes the sample, it excites atoms, which then emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis.

An EDX spectrum of this compound would confirm the presence of all expected elements: cadmium, copper, calcium, zinc, chromium, and oxygen. More powerfully, EDX can be used to create elemental maps of the sample's surface (in SEM) or a thin section (in TEM). This mapping is crucial for assessing compositional homogeneity. It would visually demonstrate whether the Cd, Cu, Ca, and Zn cations are uniformly distributed throughout the chromate matrix or if there is phase segregation, where certain regions are enriched in one or more elements. This information is vital for correlating the material's structure with its properties.

Table 3: Hypothetical EDX Quantification Results for a this compound Sample

Element Weight % Atomic %
Oxygen (O) 30.15 55.50
Calcium (Ca) 9.42 6.91
Chromium (Cr) 24.45 13.84
Copper (Cu) 7.45 3.46
Zinc (Zn) 7.67 3.45
Cadmium (Cd) 20.86 5.48
Totals 100.00 100.00

Note: This data is representative and serves as an example of typical EDX output.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in complex materials like Cd-Cu-Ca-Zn-Chromate. wikipedia.orgnih.gov DFT calculations allow for the examination of ground state properties, the prediction of spectroscopic signatures, and the analysis of interactions between the constituent metal atoms and the chromate (B82759) ligands. scirp.orgrsc.org

DFT calculations are instrumental in determining the ground state electronic properties of materials. wikipedia.orgresearchgate.net For a complex compound like this compound, this involves understanding the distribution of electrons and the resulting electronic band structure. The ground-state electron configuration of chromium is [Ar] 3d⁵ 4s¹, which is a key factor in its chemical behavior. iitk.ac.inwikipedia.org The electronic structure of the chromate ion (CrO₄²⁻) has been a subject of theoretical studies, providing a basis for understanding its bonding in more complex systems. royalsocietypublishing.org In multi-metal chromites, the electronic properties are influenced by the interactions between the different metal ions and the chromate group. researchgate.netresearchgate.net First-principles calculations on rare-earth chromites, for example, have shown that the lattice parameters and octahedral distortions are strongly dependent on the ionic radii of the metal ions. researchgate.net The band gap of such materials is a critical parameter determined through these studies. researchgate.net

A hypothetical band structure for a mixed-metal chromate might exhibit characteristics influenced by the d-orbitals of cadmium, copper, zinc, and chromium, as well as the p-orbitals of oxygen. The combination of these elements would likely result in a complex density of states, with various orbitals contributing to the valence and conduction bands. The precise nature of the band gap—whether direct or indirect—and its magnitude would be crucial in determining the material's potential optical and electronic applications. frontiersin.org

Table 1: Hypothetical Ground State Electronic Properties of this compound

PropertyPredicted Value/Characteristic
Crystal SystemOrthorhombic or Monoclinic
Band Gap~2.0 - 3.0 eV
Nature of Band GapLikely Direct
Key Orbital ContributionsCr 3d, Cu 3d, Zn 3d, O 2p

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for "this compound" were not found in the search results.

DFT calculations can predict various spectroscopic signatures, which are vital for characterizing new materials. acs.orgindianchemicalsociety.com

Infrared (IR) and Raman Spectroscopy: Theoretical frequency analyses can identify the vibrational modes of the chromate group and the metal-oxygen bonds within the crystal lattice. acs.orgresearchgate.net For instance, DFT calculations have been used to predict the vibrational frequencies of chromate adsorbed on nanoparticles and in various complexes. researchgate.netias.ac.in These theoretical spectra can be compared with experimental data to confirm the structure and bonding within the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectra. scirp.org These calculations help in understanding the color and photochemical properties of the material. solubilityofthings.com

Table 2: Predicted Spectroscopic Data for a Mixed-Metal Chromate

Spectroscopic TechniquePredicted Wavenumber/Wavelength RangeAssignment
IR Spectroscopy800-950 cm⁻¹Cr-O stretching vibrations in CrO₄²⁻
Raman Spectroscopy300-400 cm⁻¹Metal-Oxygen lattice vibrations
UV-Vis Spectroscopy350-450 nmCharge transfer transitions (O → Cr)

This table presents predicted data based on general knowledge of chromate compounds and DFT calculations on similar systems. acs.orgias.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and thermal stability of materials. frontiersin.org By simulating the motion of atoms and molecules over time, MD can provide insights into:

Structural Stability: MD simulations can assess the stability of the crystal structure at different temperatures and pressures. researchgate.net The root mean square deviation (RMSD) of atomic positions is a key parameter to monitor the stability of the system during the simulation. frontiersin.org

Ion Diffusion: In a multi-component material like this compound, MD can be used to study the diffusion of the different metal ions within the lattice, which is important for understanding the material's long-term stability and potential applications in solid-state ionics.

Interaction with Environments: MD simulations can also be used to understand how the material interacts with its environment, such as the adsorption of molecules on its surface. mdpi.com

Ab Initio and Quantum Chemical Calculations for Reaction Mechanisms

Ab initio and quantum chemical calculations, which are based on first principles of quantum mechanics, are crucial for studying reaction mechanisms at a molecular level. numberanalytics.comnumberanalytics.combas.bg These methods can be used to:

Elucidate Reaction Pathways: By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how chemical transformations occur. numberanalytics.comnumberanalytics.com

Determine Reaction Kinetics: These calculations can provide estimates of activation energies, which are essential for predicting reaction rates. acs.org For a complex chromate, this could involve studying its formation from precursor materials or its decomposition pathways.

Computational Prediction of Structural Distortions and Phase Transitions

Computational methods are increasingly used to predict structural distortions and pressure- or temperature-induced phase transitions in inorganic materials. researchgate.netmdpi.comresearchgate.net

Phonon Dispersion Calculations: By calculating the phonon dispersion curves, which represent the vibrational modes of the crystal lattice, instabilities in the structure can be identified. A softening of a phonon mode can indicate an impending phase transition. acs.org

Thermodynamic Calculations: By calculating the Gibbs free energy of different possible crystal structures as a function of temperature and pressure, the most stable phase under specific conditions can be determined. researchgate.net Recent advances have seen the use of machine-learning potentials to simulate phase transitions with high accuracy. materialsmodeling.orgutwente.nl For a complex material like this compound, it is plausible that it could exhibit different crystal structures (polymorphs) under varying conditions, and computational methods are key to predicting and understanding these transformations. researchgate.net

Environmental Geochemistry and Transformation Mechanisms

Chemical Transformations of Chromate (B82759) Species in Aqueous and Solid Matrices

The speciation of chromium, particularly the transition between its hexavalent [Cr(VI)] and trivalent [Cr(III)] states, governs its environmental behavior. scholarena.comnih.gov Cr(VI) species, such as chromate (CrO₄²⁻), are highly soluble and mobile, whereas Cr(III) compounds tend to be less soluble and more readily precipitate. scholarena.comresearchgate.net

The reduction of toxic and mobile Cr(VI) to the less harmful and less mobile Cr(III) is a key process in natural attenuation and engineered remediation. scholarena.comskb.se This conversion can be facilitated by various natural and synthetic materials.

Several factors influence the rate and extent of Cr(VI) reduction, including pH, the presence of reducing agents, and the composition of the surrounding matrix. researchgate.netnih.gov Common reducing agents in the environment include ferrous iron (Fe(II)), sulfides, and certain types of organic matter. researchgate.net For instance, green rust, a mixed-valent iron hydroxide (B78521), has been shown to rapidly and effectively reduce Cr(VI) to Cr(III). skb.se The reduction process often involves the transfer of electrons from the reducing agent to the chromate ion, leading to a change in its oxidation state. skb.se

The pH of the environment plays a crucial role. At acidic to neutral pH, the reduction of Cr(VI) is generally more favorable. researchgate.net However, certain materials, like specific types of biochar, have demonstrated significant Cr(VI) reduction even under varying pH conditions. scholarena.com

Here is a table summarizing the efficiency of different materials in reducing Cr(VI):

Reductant MaterialpH ConditionCr(VI) Reduction EfficiencyReference
Zero-valent iron (ZVI)7.7-12.1Declines with increasing pH researchgate.net
Green rust (carbonate)10-12.5Rapid removal researchgate.net
Modified Rice Stubble BiocharNot specifiedHigh scholarena.com
Alkalihalobacillus clausiiNot specified72% in 6 days nih.gov

The presence of various metal cations, including cadmium (Cd), copper (Cu), calcium (Ca), and zinc (Zn), can lead to the precipitation of chromate from solution. This process is a significant mechanism for the immobilization of Cr(VI) in the environment. mdpi.com

The formation of insoluble metal chromate compounds is governed by their solubility products. For example, the co-precipitation of chromate with calcite (calcium carbonate) can occur, where chromate ions substitute for carbonate ions in the crystal lattice. researchgate.net This incorporation can effectively remove dissolved Cr(VI) from water. researchgate.net

Studies have shown that different cations can influence the type of mineral phase that precipitates. For instance, in the presence of Cd, Cr, and lead (Pb), calcite is often the dominant mineral formed, while Zn can favor the precipitation of vaterite, another calcium carbonate polymorph. mdpi.com The incorporation of these metals into the carbonate crystal structure is a key aspect of their immobilization. mdpi.com

The table below illustrates the interaction of various cations with carbonate precipitation:

Cation(s)Precipitated Mineral PhaseImpact on ImmobilizationReference
Cd, Cr, PbCalciteIncorporation into crystal structure mdpi.com
ZnVateriteStabilization of vaterite phase mdpi.com
Cu, Co, Cd, Mg, Zn, Pb, BaCalciteSubstitution for Ca in the lattice researchgate.net

Sorption and Desorption Phenomena on Geological and Synthetic Substrates

Sorption, the process by which dissolved substances bind to solid surfaces, is a critical factor controlling the mobility of chromate in the subsurface. army.mil Both natural geological materials and synthetic substrates can act as sorbents for chromate.

The effectiveness of a sorbent is influenced by its surface properties, such as surface area and the presence of functional groups, as well as the chemistry of the surrounding water, particularly pH. army.milmdpi.com For many materials, including various biochars and activated carbons, chromate adsorption is most effective at acidic pH levels. nih.govmdpi.com This is because the surface of the sorbent tends to be positively charged at low pH, attracting the negatively charged chromate anions. mdpi.com

In multi-metal systems, the presence of other ions can either enhance or suppress chromate sorption. For example, research on iron-oxide-coated sand showed that the presence of arsenate significantly suppressed chromate adsorption, while copper had a minimal effect. oregonstate.edu

Desorption, the release of sorbed substances back into solution, is also a key consideration. The partial irreversibility of chromate sorption on some materials suggests that chemical reactions, such as the reduction of Cr(VI) to Cr(III) on the sorbent surface, are occurring in addition to physical adsorption. nih.gov

Immobilization Strategies for Chromate-Containing Multi-Metal Compounds

Given the toxicity and mobility of chromate, various strategies have been developed to immobilize it in contaminated soils and groundwater, often in the presence of other heavy metals.

Geochemical fixation aims to convert contaminants into less mobile and less toxic forms through chemical reactions. A novel approach involves the in-situ reduction of chromates and the fixation of metals like Cr, Pb, Zn, Cu, and Cd using iron (II) and soluble silica (B1680970). epa.gov This treatment can reduce both the concentration of contaminants in the leachate and the permeability of the soil, thereby significantly lowering the potential for migration. epa.gov

Another method involves the use of cement-based stabilization. In this process, chromate can be incorporated into mineral phases like ettringite at high pH, effectively binding it within the solidified matrix. researchgate.net The presence of other ions, such as sulfate, can influence the formation of these phases. researchgate.net

Permeable reactive barriers (PRBs) are a prominent in-situ remediation technology where a permeable wall containing reactive materials is installed in the path of a contaminated groundwater plume. rjlbpcs.comepa.gov As the contaminated water flows through the barrier, the contaminants are either degraded or immobilized. rjlbpcs.comclu-in.org

Zero-valent iron (ZVI) is a commonly used reactive material in PRBs for chromate remediation. researchgate.netclu-in.org The ZVI reduces Cr(VI) to Cr(III), which then precipitates as chromium hydroxide or a mixed iron-chromium hydroxide. clu-in.orgresearchgate.net The design of a PRB must ensure sufficient residence time for the contaminants within the reactive zone to achieve the desired level of treatment. clu-in.orgclu-in.org

PRBs offer a passive treatment system that avoids the costs associated with traditional pump-and-treat methods. rjlbpcs.comepa.gov However, their long-term effectiveness can be influenced by factors such as the hydrogeochemical conditions of the site and the potential for the reactive material to become less effective over time. researchgate.netclu-in.org

Long-Term Stability and Environmental Persistence in Engineered Systems

The long-term stability and environmental persistence of the complex heavy metal compound Cd-Cu-Ca-Zn-Chromate within engineered systems, such as hazardous waste landfills or stabilized/solidified (S/S) matrices, are governed by a series of intricate geochemical interactions. Direct research on this specific quaternary metal chromate is not extensively available; therefore, its behavior must be inferred from studies on analogous mixed-metal and chromate-bearing wastes. The primary determinants of its environmental fate are the chemical form of the metals, the physicochemical conditions of the engineered environment (e.g., pH and redox potential), and the integrity of the containment matrix itself over extended periods. epa.gov

The persistence of this compound is largely contingent on the stability of its most mobile and toxic component, the chromate anion (CrO₄²⁻), which contains hexavalent chromium (Cr(VI)). epa.govresearchgate.net In many engineered systems, particularly those utilizing cementitious binders, the strategy for immobilization involves both chemical reduction and precipitation reactions. mdpi.comtandfonline.com The long-term stability of the cadmium, copper, and zinc cations is primarily controlled by pH-dependent precipitation and sorption mechanisms. tandfonline.comacs.org

A critical factor for long-term containment is the prevention of leaching, which can be initiated by changes in environmental conditions, such as infiltration by acidic rainwater. epa.govmdpi.com The durability of the engineered system—be it a vitrified block, a cement-based monolith, or a secured landfill—is paramount to ensuring the metals remain sequestered. epa.gov

Detailed Research Findings

Research into the stabilization of chromium-containing wastes provides significant insights. In cement-based S/S systems, chromium can be effectively immobilized through the formation of new, stable crystalline phases. Studies have identified the formation of calcium chromate (CaCrO₄·2H₂O) and a chromium-substituted ettringite (Ca₆Cr₂(SO₄)₃(OH)₁₂·26H₂O), which physically entrap and chemically bind the chromium, reducing its leachability. mdpi.com The efficiency of this process is dependent on the initial chromium concentration and the curing time of the cement matrix. mdpi.com

The behavior of the other metallic components (Cd, Zn, Cu) in similar systems is also well-documented. The high pH (typically 8-12) of many S/S solids ensures that cadmium and zinc are maintained in their least soluble forms, likely as hydroxides or carbonates. tandfonline.com Studies on the co-precipitation of cadmium and zinc with calcium carbonate show that the metals can be effectively sequestered, with minimal release back into solution even under subsequent acidic exposure, as the host carbonate material preferentially dissolves. acs.org However, the presence of multiple metals can create competition; for instance, the optimal pH for chromium precipitation may coincide with conditions where zinc solubility increases. tandfonline.com

Long-term leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), are used to simulate environmental exposure over time. mdpi.com Extended TCLP tests and other methodologies designed to simulate decades of weathering show that while initial leaching rates can be low, the potential for metal release persists if the chemical environment changes. mdpi.comepa.gov For example, a shift to acidic conditions significantly increases the leachability of both chromate and other heavy metals. mdpi.com

Interactive Data Table: Leaching of Stabilized Chromium Under Test Conditions

The following table synthesizes findings on chromium leaching from stabilized materials, demonstrating the influence of the stabilization method and leaching conditions.

Sample DescriptionLeaching TestTest ConditionsInitial Cr(VI) Conc. (mg/L)Final Leached Cr(VI) Conc. (mg/L)Reference
Untreated Cr-Contaminated SoilTCLPStandard Procedure38.838.8 mdpi.com
Soil Stabilized with 5% Ferrous SulfateTCLPStandard Procedure38.80.62 mdpi.com
Soil Stabilized with 5% Calcium PolysulfideTCLPStandard Procedure38.80.05 mdpi.com
Cement Mortar with 1.2% Cr₂O₃Extended TCLPpH 4.93, 50 hoursNot specifiedLow, below standard limits mdpi.com
Chromite Ore Processing Residue (COPR)Column LeachingSaturated flow, 12 pore volumes1800300 researchgate.net

Interactive Data Table: Factors Influencing Heavy Metal Stability in Engineered Systems

This table outlines the key geochemical factors that control the fate of the constituent metals of the subject compound.

MetalGeochemical FactorImmobilization MechanismResulting Stable FormConditions Favoring MobilityReference
Chromium (Cr) Redox Potential, pHReduction of Cr(VI) to Cr(III), PrecipitationCr(OH)₃, Cr₂O₃, CaCrO₄, Chromium-EttringiteOxidizing conditions, Low pH epa.govmdpi.comclu-in.org
Cadmium (Cd) pHPrecipitation, Co-precipitation with CalciteCd(OH)₂, CdCO₃, CdSLow pH (<6) tandfonline.comacs.orgclu-in.org
Copper (Cu) pH, Presence of SulfidePrecipitationCu(OH)₂, CuSLow pH clu-in.org
Zinc (Zn) pHPrecipitation, Co-precipitation with CalciteZn(OH)₂, ZnCO₃, ZnSLow pH (<7) or very high pH (>11) tandfonline.comacs.orgclu-in.org
Calcium (Ca) pH, Presence of AnionsPrecipitationCaCO₃, CaCrO₄, EttringiteLow pH mdpi.comacs.org

Advanced Materials Applications and Performance

Pigment Science and Coloration Applications

The use of mixed-metal chromates as pigments is valued for their ability to produce vibrant, durable colors. The specific combination of cadmium, copper, calcium, and zinc with a chromate (B82759) anion results in a complex inorganic color pigment (CICP) with unique characteristics.

Chromatic Properties and Lightfastness Mechanisms

The chromatic properties of metal chromates are a result of the electronic transitions within the chromate anion (CrO₄²⁻), with the associated metal cations modifying the resulting color. fiveable.me Cadmium, for instance, is a component of brilliantly colored yellow, orange, and red pigments known for their excellent permanence and tinting power. wikipedia.orgnaturalpigments.eu The inclusion of other metals like zinc, which can be used to replace up to a third of the cadmium in cadmium yellow to adjust the hue, and copper would further alter the color profile. kremer-pigmente.com The resulting Cd-Cu-Ca-Zn-Chromate would likely exhibit a complex and unique hue, determined by the precise ratio of the metallic elements. mdpi.com

The lightfastness of such a compound is expected to be high, a characteristic feature of inorganic pigments, especially those containing cadmium. wikipedia.orgkremer-pigmente.comkremerpigments.com These pigments are produced through high-temperature calcination processes, which create extremely stable chemical structures that are not prone to bleeding or migration. cccworld.co.krpcimag.com This inherent stability and resistance to degradation from light and weathering are key mechanisms behind their durability. fiveable.menaturalpigments.eu The protection of the chromate from forming carbonate salts upon air exposure, a factor that can cause fading, is typically accomplished by the paint vehicle it is mixed into. wikipedia.orgnaturalpigments.eu

Table 1: Properties of Related Inorganic Pigments

Pigment TypeChemical CompositionTypical ColorsKey Properties
Cadmium Pigments Cadmium Sulfide (CdS), Cadmium Sulfoselenide (CdSSe)Yellow, Orange, RedExcellent lightfastness, high opacity, heat stability. wikipedia.orgkremer-pigmente.comcccworld.co.kr
Zinc Chromate Zinc Chromate (ZnCrO₄)Yellow-greenCorrosion inhibition, moderate lightfastness. fiveable.mewikipedia.org
Mixed-Metal Oxides (MMOs/CICPs) Combinations of Co, Fe, Cr, Ti, Mn, etc.Wide spectrum (black, brown, blue, green, yellow)Outstanding heat, chemical, and UV resistance. mdpi.compcimag.comimoa.info
Lead Chromate Lead Chromate (PbCrO₄)Chrome YellowHigh brilliance and hiding power, but toxic. pcimag.comwikipedia.org

This interactive table summarizes the characteristics of pigments related to this compound, allowing for an inferred understanding of its potential properties.

Formulation in Advanced Coating Systems

In advanced coating systems, pigments are selected for their performance under demanding conditions. Complex inorganic pigments like this compound are valuable in formulations for industrial coatings that require exceptional durability, heat stability, and chemical resistance. cccworld.co.krpcimag.com These pigments are generally insoluble in organic solvents and resistant to alkali attack. naturalpigments.eucccworld.co.krpcimag.com

The formulation process involves dispersing the pigment particles within a paint matrix or binder. sciensage.info Mixed-metal oxide pigments are noted for having lower oil absorption compared to many organic pigments, which can improve the flow and leveling properties of the coating. pcimag.com In modern formulations, complex inorganic pigments are often used as high-performance alternatives to more toxic, traditional pigments like those based on lead chromate. pcimag.comlongchangchemical.comispigment.commdpi.com A multi-metal pigment such as this compound could be engineered to provide a specific balance of color, opacity, and weather resistance, making it suitable for specialty paints and the coloring of plastics processed at high temperatures. wikipedia.orgpcimag.comsaicmknowledge.org

Furthermore, chromate-based coatings are well-known for their role as primers and corrosion inhibitors, improving the adhesion of subsequent paint layers. wikipedia.orgmdpi.com While the primary function here is coloration, the presence of chromate, zinc, and cadmium could impart some level of corrosion protection to the coating system. ufpr.brp2infohouse.org

Catalysis in Chemical Transformations

Multi-metal chromates are a class of materials with significant potential in heterogeneous catalysis. The combination of different metal cations within a chromate framework allows for the creation of catalysts with tailored activity and selectivity for specific chemical reactions.

Heterogeneous Catalysis with Multi-Metal Chromates

Mixed-metal oxides (MMOs) are recognized for their excellent catalytic activity in a variety of organic syntheses and chemical transformations. researchgate.netmdpi.com They are valued for their stability, high surface area, and the presence of reactive sites. acs.orgjh.edu Chromate-based catalysts, particularly those supported on materials like silica (B1680970) or alumina, are used in industrial processes such as polymerization and dehydrogenation. uu.nlresearchgate.net

A compound like this compound would function as a multi-component heterogeneous catalyst. The catalytic properties would arise from the synergistic interactions between the different metal oxides. researchgate.net For example, copper chromite catalysts are effective for hydrogenation and oxidation reactions, while zinc-chromium oxides are investigated for propane (B168953) dehydrogenation (PDH). semanticscholar.orgsemanticscholar.orgnih.govbcrec.idmdpi.com The inclusion of cadmium and calcium would further modify the catalyst's electronic and structural properties, potentially enhancing its performance for specific reactions. The high stability of such mixed-metal oxides makes them reusable over several reaction cycles. acs.org

Table 2: Examples of Reactions Catalyzed by Related Mixed-Metal Chromate Systems

Catalyst SystemReaction TypeExample ReactionReference
Copper Chromite HydrogenationHydrogenation of nitrobenzene (B124822) to aniline semanticscholar.org
Copper Chromite OxidationCO Oxidation semanticscholar.org
Zinc-Chromium Oxide DehydrogenationPropane Dehydrogenation (PDH) to propylene semanticscholar.orgnih.govmdpi.com
Chromia-Alumina DehydrogenationDehydrogenation of n-butane researchgate.net
Cr/Ti-PILC OxidationSelective Catalytic Oxidation of NO rsc.org

This interactive table showcases catalytic applications of systems containing components of this compound.

Investigation of Active Sites and Reaction Pathways

The active sites in multi-metal chromate catalysts are typically associated with the metal ions on the surface. In chromium-based catalysts, the active centers are often identified as specific oxidation states of chromium, such as Cr³⁺ or Cr⁶⁺. researchgate.netresearchgate.net For instance, in some propane dehydrogenation reactions, it is proposed that Cr⁶⁺ species are reduced to Cr³⁺ under reaction conditions, with the Cr³⁺ ions functioning as the active sites. nih.gov The dispersion and coordination of these chromium species on the catalyst support are crucial for activity. uu.nlresearchgate.net

In a this compound catalyst, the other metal ions play critical roles. In copper chromite systems, univalent copper (Cu⁺) has been suggested as the active species for hydrogenation. semanticscholar.org The zinc, cadmium, and calcium ions can act as promoters or structural stabilizers, influencing the electronic properties and local geometry of the primary active sites (e.g., Cr³⁺ or Cu⁺). aip.org The reaction pathway is dictated by these active sites. For example, the mechanism for methane (B114726) oxidation over a Li-MgO catalyst involves the abstraction of hydrogen atoms by [Li⁺O⁻] active sites on the surface. jh.edu A similar mechanism, involving hydrogen abstraction or substrate activation at metal-oxygen sites, would be expected for dehydrogenation or oxidation reactions over a multi-metal chromate catalyst.

Structure-Activity Relationships in Catalytic Processes

A clear relationship exists between the structure of a mixed-metal oxide catalyst and its catalytic performance. mdpi.comrsc.orgresearchgate.net The activity and selectivity of a this compound catalyst would be directly influenced by several key physical and chemical properties.

Key structural factors include:

Crystal Structure: The formation of specific crystalline phases, such as spinels (e.g., ZnCr₂O₄), is critical. researchgate.netnih.gov The arrangement of cations within the crystal lattice determines the nature and accessibility of the active sites.

Surface Area and Porosity: A high specific surface area is desirable to maximize the number of exposed active sites available for the reaction. jh.edusemanticscholar.org

Dispersion of Active Species: The catalytic activity is often proportional to the dispersion of the active metal sites. Preventing the aggregation of these sites, especially at high reaction temperatures, is crucial for maintaining catalytic performance. semanticscholar.orgnih.govrsc.org

Surface Acidity: The acidic or basic nature of the catalyst surface can significantly influence reaction pathways and selectivity. semanticscholar.orgnih.gov

The synthesis method is paramount in controlling these structural properties. jh.edu For example, preparing zinc-chromium oxides from chromate-intercalated layered hydroxide (B78521) precursors has been shown to yield catalysts with higher surface areas and more dispersed active sites, leading to enhanced performance in propane dehydrogenation compared to catalysts made by other methods. semanticscholar.orgnih.govmdpi.com Therefore, the precise ratio of Cd, Cu, Ca, and Zn, along with the preparation technique, would define the structure-activity relationship for this complex chromate catalyst.

Table 3: Influence of Structural Properties on Catalytic Performance in Related Systems

Catalyst SystemStructural Property ModulatedEffect on PerformanceReference
Zn-Cr Mixed Oxide Use of chromate-intercalated precursorHigher surface area, better active site dispersion, improved propane conversion semanticscholar.orgnih.govmdpi.com
Cr/Ti-PILC Pre-modification methodImproved Cr species dispersion, increased number of active sites, enhanced NO conversion rsc.org
Nanophase Li-MgO High surface area due to nanoscale particlesCatalytic activity at significantly lower temperatures jh.edu
Cu-(Cr, Mn, Co) Mixed Oxides Metal combination (e.g., Co-Cu vs Cr-Cu)Different crystalline phases and reducibility, affecting activity in 2-propanol oxidation researchgate.net

This interactive table demonstrates the critical link between a catalyst's structure and its resulting activity.

Corrosion Inhibition Mechanisms on Metal Substrates

The compound, referred to as this compound, represents a complex, multi-metal chromate system designed for corrosion inhibition on metal substrates. Its protective action is derived from the synergistic effects of its constituent elements within a chromate matrix. Chromate-based inhibitors are highly effective due to their ability to act as passivators, forming a protective film on the metal surface that stifles the electrochemical reactions responsible for corrosion. tribology.rsresearchgate.net They function as mixed inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (typically oxygen reduction) reactions. researchgate.netelectrochem.org

The inclusion of cadmium, copper, calcium, and zinc is intended to modify and enhance the performance of the traditional chromate inhibitor.

Cadmium (Cd) and Zinc (Zn): These metals are often used as plating materials on steel to provide sacrificial protection. wikipedia.orgresource.org When incorporated into a chromate conversion coating, they become part of the protective film itself. wikipedia.orggoogle.com Zinc compounds, in particular, can precipitate to help form the chromate layer. jst.go.jpsemanticscholar.org

Copper (Cu): Copper ions can modify the properties of conversion coatings. researchgate.net However, in substrates like high-strength aluminum alloys, copper-rich intermetallic particles are often primary sites for localized corrosion, acting as efficient cathodes for the oxygen reduction reaction. electrochem.org The inhibition of these cathodic sites is a critical function of the chromate inhibitor. electrochem.org

Calcium (Ca): Calcium can be incorporated into conversion coatings, often precipitating as a salt to contribute to the barrier properties of the protective layer.

Passivation Layer Formation and Characterization

Passivation is the process of creating a non-reactive outer layer on a material that protects it from corrosion. wikipedia.org Chromate conversion coatings achieve this by chemically converting the metal surface into a superficial layer composed of a complex mixture of chromium compounds. researchgate.net

The formation of the passivation layer from a this compound system on a metal substrate (e.g., zinc-plated steel or aluminum) begins upon immersion in an acidic chromate solution. google.comjscholaronline.org The process involves:

Metal Oxidation: The acid in the solution attacks the metal surface, causing the surface metal atoms (e.g., zinc) to oxidize and dissolve as ions. chemrxiv.orgjscholaronline.org This reaction consumes hydrogen ions (H+), leading to a localized increase in pH at the metal-solution interface. jscholaronline.org

Chromium Reduction: The liberated electrons from the metal oxidation and the hydrogen ions reduce the hexavalent chromium (Cr(VI)) from the bath to trivalent chromium (Cr(III)). chemrxiv.orgjscholaronline.org

Film Precipitation: As the local pH rises, the solubility of trivalent chromium decreases, causing it to precipitate onto the surface, primarily as gelatinous chromium hydroxide (Cr(OH)₃) and chromium oxide (Cr₂O₃). chemrxiv.orgjscholaronline.org

Incorporation of other Ions: During this precipitation, compounds of the substrate metal (like zinc) and other cations present in the bath (Cd, Cu, Ca) are co-precipitated and incorporated into the gelatinous film. google.comjscholaronline.org Small amounts of the original hexavalent chromium are also trapped within this amorphous, gel-like layer. chemrxiv.org

The resulting passivation layer is typically thin, ranging from 250 to 1,000 nanometers, and has a complex, amorphous structure hydrated with water. wikipedia.orgwikipedia.org This layer acts as a physical barrier and, crucially, as a reservoir for the leachable Cr(VI) that enables self-healing. researchgate.netelectrochem.org

The characteristics of the passivation layer can be analyzed using various surface analysis techniques. The following table summarizes typical findings for modified chromate conversion coatings.

PropertyDescriptionTypical Value/Characteristic
Composition Complex mixture of oxides and hydroxides.Cr(III), Cr(VI), Zn, Cd, Cu, Ca oxides/hydroxides. google.comjscholaronline.org
Structure Amorphous, gel-like, hydrated. chemrxiv.orgwikipedia.orgN/A
Thickness Varies with immersion time and bath composition.250 - 1000 nm. wikipedia.org
Appearance Often iridescent, with color depending on thickness.Yellow, olive, or brown hues are common. wikipedia.orgjscholaronline.org

Electrochemical Mechanisms of Corrosion Protection

The electrochemical protection afforded by a this compound coating is multifaceted, primarily revolving around its ability to inhibit both anodic and cathodic reactions and its self-healing capability. electrochem.org

Mixed Inhibition:

Anodic Inhibition: The passive film acts as a barrier that prevents the oxidation (dissolution) of the underlying metal, which is the anodic reaction in a corrosion cell. tribology.rsirowater.com The film formed by chromate reduction is particularly effective at inhibiting the initiation of localized corrosion. electrochem.org

Cathodic Inhibition: Chromate is a strong oxidizing agent and is particularly effective at inhibiting the cathodic oxygen reduction reaction, which is often the rate-limiting step in the corrosion of metals like aluminum in neutral environments. electrochem.org This inhibition occurs as chromate adsorbs on cathodic sites (such as copper-rich particles in aluminum alloys) and is reduced, forming a passivating Cr(III) film that stifles further reaction. electrochem.org

Self-Healing Mechanism: The key to the long-term effectiveness of chromate coatings is the reservoir of soluble hexavalent chromium (Cr(VI)) trapped within the passivation layer. electrochem.orgchemrxiv.org When the surface is scratched or damaged, exposing the bare metal to a corrosive environment, the following occurs:

Cr(VI) ions leach from the coating matrix into the damaged area. researchgate.net

These mobile ions migrate to the newly active anodic and cathodic sites. electrochem.org

At these sites, the Cr(VI) is reduced to insoluble, protective Cr(III) oxides and hydroxides, re-passivating the exposed metal and arresting the corrosion process. electrochem.orgchemrxiv.org

The table below outlines the key electrochemical processes involved in the corrosion protection by a complex chromate system.

Electrochemical ProcessMechanismRole of this compound
Anodic Reaction (Metal Dissolution) M → Mⁿ⁺ + ne⁻Formation of a stable barrier film containing Cr(III) and other metal oxides/hydroxides that physically blocks metal dissolution. tribology.rsirowater.com
Cathodic Reaction (Oxygen Reduction) O₂ + 2H₂O + 4e⁻ → 4OH⁻Adsorption of Cr(VI) onto cathodic sites, followed by reduction to a passivating Cr(III) layer, which inhibits the oxygen reduction reaction. electrochem.org
Self-Healing Leaching and reduction of Cr(VI) at defects.The coating acts as a reservoir for mobile Cr(VI) ions that can repair breaks in the passive film. researchgate.netelectrochem.org

Other Advanced Materials Applications (e.g., electronic materials, energy storage components)

While the primary application for complex chromate systems like this compound is corrosion protection, the unique properties of mixed-metal oxides and coordination polymers suggest potential for use in other advanced materials sectors. Research into materials containing these specific elements, although not necessarily in a single "chromate" compound, points to possible applications in electronics and energy storage. It is important to note that these applications are largely speculative for the exact this compound formulation and are based on analogies with similar materials.

Electronic Materials: Mixed-metal oxide compounds are foundational to many electronic components. Materials incorporating copper, zinc, and cadmium have been investigated for various applications. For instance, coordination polymers containing zinc and cadmium have been developed as fluorescent sensors for detecting chromate anions. acs.org Spinel-type mixed-metal chromites (e.g., copper chromite) are studied for their catalytic and gas-sensing properties. semanticscholar.org The specific combination of Cd, Cu, Ca, and Zn in an oxide or chromate matrix could potentially be engineered to create materials with tailored dielectric, semiconducting, or sensing properties for use in specialized electronic devices.

Energy Storage Components: The field of energy storage perpetually seeks new materials to enhance the performance of devices like batteries and supercapacitors. mdpi.comazonano.com

Capacitors: Materials with high dielectric constants are crucial for manufacturing capacitors. researchgate.net Complex metal oxides are a significant area of research for developing new dielectric materials. researchgate.net

Batteries: While not a direct application, elements like zinc and cadmium have long been used in battery technologies (e.g., Nickel-Cadmium and Zinc-ion batteries). mdpi.com The development of complex oxide or chromate nanostructures could be explored for use as electrode materials, where high surface area and specific electrochemical properties are desired. researchgate.net

The potential for a this compound compound in these areas would depend heavily on its specific crystal structure, electronic properties, and stability, which would require dedicated synthesis and characterization research beyond its function as a corrosion inhibitor. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Tunable Architectures

The functional properties of a multi-component material like Cd-Cu-Ca-Zn-Chromate are intrinsically linked to its physical and chemical architecture. Future research must focus on moving beyond traditional synthesis methods to develop routes that allow for precise control over particle size, morphology, porosity, and crystallinity. The ability to tune these features is paramount for tailoring the material for specific applications.

Several advanced synthetic strategies, proven effective for other mixed-metal oxides, could be adapted for this compound. ulaval.camdpi.com Methods such as sol-gel synthesis, hydrothermal/solvothermal techniques, and co-precipitation offer pathways to produce nanoscale particles with high purity and homogeneity. mdpi.comscientific.net For instance, the sol-gel method is advantageous for creating materials with high specific surface areas, while hydrothermal routes can yield highly crystalline products. mdpi.com Surfactant-assisted synthesis can provide even finer control, enabling the formation of specific nanostructures like rods, wires, or hierarchical assemblies by directing crystal growth. ulaval.ca The development of layered double hydroxide (B78521) (LDH) structures through methods like urea (B33335) hydrolysis or ion exchange presents another avenue, potentially creating materials with high anion-exchange capacities. mdpi.comresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for Tunable Architectures
Synthetic RouteDescriptionPotential Advantages for this compoundKey Controllable Parameters
Sol-Gel MethodInvolves the transition of a solution system from a liquid "sol" into a solid "gel" phase. mdpi.comHigh purity, homogeneity, and large specific surface area; low-temperature processing. mdpi.comscientific.netPrecursor concentration, pH, temperature, aging time.
Hydrothermal/SolvothermalChemical reactions occur in a sealed, heated aqueous or organic solvent system above ambient temperature and pressure. ulaval.caHigh crystallinity, control over particle size and morphology, synthesis of metastable phases.Temperature, pressure, solvent type, reaction duration.
Co-precipitationSimultaneous precipitation of multiple cations from a solution by adding a precipitating agent. mdpi.comSimple, scalable, and cost-effective for producing homogeneous mixed-metal compounds. mdpi.compH of the solution, temperature, rate of addition of precipitating agent.
Surfactant-Assisted SynthesisUtilizes surfactants or capping agents to control nucleation and growth, directing the final morphology of the nanocrystals. ulaval.caPrecise control over size and shape (nanorods, nanowires, etc.); enhanced monodispersity. ulaval.caSurfactant type and concentration, solvent system, temperature.

Integration of Multi-Modal Characterization Techniques for Holistic Understanding

A comprehensive understanding of a quaternary compound's structure-property relationships cannot be achieved through any single analytical technique. A holistic approach, integrating multiple characterization methods, is essential. rsc.org Each technique provides a unique piece of the puzzle, and their combined data allows for a complete picture of the material's structural, elemental, and electronic nature.

For this compound, X-ray Diffraction (XRD) would be fundamental for determining the crystal structure and phase purity. researcher.life Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would reveal the particle morphology, size distribution, and surface topography. scientific.netacs.org To confirm the elemental composition and distribution, Energy-Dispersive X-ray Spectroscopy (EDX) is critical, ensuring the homogeneous incorporation of all four metal cations (Cd, Cu, Ca, Zn). acs.orgbeilstein-journals.org Furthermore, X-ray Photoelectron Spectroscopy (XPS) is indispensable for probing the surface chemistry and, crucially, determining the oxidation states of the constituent elements, particularly chromium. researcher.lifeacs.org This is vital as the properties of chromate (B82759) compounds are highly dependent on whether chromium is in the Cr(III) or toxic Cr(VI) state. k-state.edu Spectroscopic methods like Raman and Fourier-Transform Infrared (FTIR) spectroscopy can provide further insights into the molecular vibrations and bonding within the crystal lattice. scientific.netmdpi.com

Table 2: Multi-Modal Characterization Techniques for this compound
TechniqueInformation ProvidedImportance for Holistic Understanding
X-ray Diffraction (XRD)Crystal structure, phase identification, lattice parameters, crystallinity. researcher.lifeEstablishes the fundamental atomic arrangement and phase purity.
Scanning/Transmission Electron Microscopy (SEM/TEM)Particle size, morphology, surface features, and internal structure. scientific.netLinks the synthetic method to the resulting material architecture.
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and spatial distribution of elements. beilstein-journals.orgConfirms the presence and homogeneity of Cd, Cu, Ca, and Zn within the structure.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical (oxidation) states. researcher.lifeacs.orgCrucial for identifying the valence state of chromium (e.g., Cr(III) vs. Cr(VI)).
Raman/FTIR SpectroscopyMolecular vibrations, functional groups, and information on local bonding environments. mdpi.comProvides fingerprint identification and insight into the chromate group's coordination.

Advanced Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and inefficient. Advanced computational modeling and machine learning are emerging as powerful tools for predictive material design, enabling scientists to simulate and predict the properties of novel compounds before their synthesis. nih.govmit.edu This "materials-by-design" paradigm can significantly accelerate the development of materials like this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and magnetic and optical properties of the compound. acs.orgacs.org Such simulations can predict the most stable crystal structure, calculate band gaps for potential semiconductor applications, and clarify discrepancies between experimental results. acs.org As the complexity of multi-element systems grows, machine learning (ML) models are becoming increasingly vital. acs.orgarxiv.org By training algorithms on existing materials data, ML can predict the properties of new, unsynthesized compositions, screen vast compositional spaces for promising candidates, and identify structure-property relationships that may not be intuitive. mit.eduacs.org This approach can guide synthetic efforts toward the most promising formulations of this compound for a desired function.

Table 3: Computational Modeling Approaches for Predictive Design
Modeling TechniquePrinciplePredictive Capability for this compound
Density Functional Theory (DFT)A quantum mechanical method to investigate the electronic structure of many-body systems. acs.orgPredicts structural stability, electronic band structure, magnetic properties, and optical absorption spectra. acs.org
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules over time.Models mechanical properties, thermal stability, and interactions at interfaces (e.g., with a solvent or substrate).
Machine Learning (ML) / AIAlgorithms that learn from existing data to make predictions on new data. mit.eduacs.orgAccelerates discovery by predicting properties of unknown compositions, optimizing synthesis parameters, and identifying novel stable structures.
Finite Element Method (FEM)A numerical technique for solving differential equations that describe physical phenomena. researchgate.netModels macroscopic properties like stress distribution, heat transfer, and electrochemical behavior (e.g., corrosion). researchgate.net

Exploration of Unconventional Applications in Materials Engineering

The unique combination of four different metal cations (cadmium, copper, calcium, zinc) with the chromate anion suggests a wide, unexplored landscape of potential applications. Future research should venture beyond conventional uses of chromates (e.g., pigments, corrosion inhibitors) to explore more advanced functionalities. zintilon.comnih.gov

The presence of cadmium, known for its use in semiconductors and solar cells, suggests that this compound could possess interesting optoelectronic properties. samaterials.com Its potential as a photocatalyst for environmental remediation, such as the degradation of organic pollutants or the reduction of CO2, warrants investigation. The combination of multiple transition metals (Cu, Zn, Cr) could create synergistic active sites for catalysis. mdpi.com Another area of interest is in the field of chemical sensors, where the material's electrical or optical properties might change selectively in the presence of specific analytes. Given that mixed-metal oxides are studied for use in batteries and other energy storage devices, the electrochemical properties of this quaternary chromate should also be systematically explored. nih.gov

Methodological Advancements in Environmental Stabilization Processes

The presence of both cadmium and chromium necessitates a strong focus on environmental stewardship. google.com Hexavalent chromium is highly mobile and toxic, while cadmium is a hazardous heavy metal that accumulates in the environment. google.comresearchgate.net Future research must include the development of advanced methods for the stabilization and immobilization of any waste streams containing this compound.

A primary strategy involves the chemical reduction of mobile hexavalent chromium (Cr(VI)) to the much less soluble and less toxic trivalent form (Cr(III)). mdpi.com This can be achieved using various reducing agents. google.com Following reduction, or for materials already containing Cr(III), stabilization can be achieved through chemical fixation, where the contaminants are encapsulated within a stable matrix. nih.gov Materials like cement, fly ash, clay minerals, and silica-based agents can be used to physically entrap the heavy metals and form insoluble metal silicates or hydroxides, significantly reducing their leachability into the environment. nih.govwrc.org.za Another promising approach is biosorption, which uses biomass to adsorb heavy metals from contaminated sites. nih.gov Research into these methodologies will ensure that the lifecycle of this compound is managed in an environmentally responsible manner.

Table 4: Advanced Environmental Stabilization Methodologies
MethodologyMechanismRelevance to this compound
Chemical ReductionConverts highly mobile Cr(VI) to the less mobile Cr(III) state using reducing agents (e.g., ferrous sulfate, dithionites). google.commdpi.comEssential first step to mitigate the primary hazard associated with chromate compounds.
Chemical Fixation / StabilizationImmobilizes contaminants within a solid matrix like cement or clay, or by forming insoluble precipitates. nih.govwrc.org.zaProvides a long-term disposal solution by preventing the leaching of Cd, Cu, Zn, and Cr into soil and water. wrc.org.za
AdsorptionBinds heavy metal ions to the surface of an adsorbent material, such as iron oxides, biochar, or nano-materials. mdpi.comfrontiersin.orgCan be used to treat contaminated water or soil by actively removing the dissolved metal chromate ions.
VitrificationMelts the contaminated material with glass-forming agents to create a chemically durable, leach-resistant glass.Offers a highly stable and permanent immobilization solution for high-concentration hazardous waste.

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